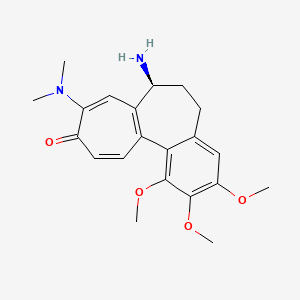
Benzo(a)heptalen-10(5H)-one, 7-amino-9-(dimethylamino)-6,7-dihydro-1,2,3-trimethoxy-, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo(a)heptalen-10(5H)-one, 7-amino-9-(dimethylamino)-6,7-dihydro-1,2,3-trimethoxy-, (S)- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes multiple functional groups, making it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(a)heptalen-10(5H)-one, 7-amino-9-(dimethylamino)-6,7-dihydro-1,2,3-trimethoxy-, (S)- typically involves multi-step organic reactions. Common starting materials may include aromatic compounds and various reagents to introduce the amino, dimethylamino, and methoxy groups. Reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring safety protocols, and implementing purification techniques such as crystallization or chromatography to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
Benzo(a)heptalen-10(5H)-one, 7-amino-9-(dimethylamino)-6,7-dihydro-1,2,3-trimethoxy-, (S)- can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing compounds.
Reduction: Removal of oxygen or addition of hydrogen to reduce the compound.
Substitution: Replacement of one functional group with another, often using specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents such as halogens or nucleophiles. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Investigated for its pharmacological properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular processes, and modulating biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and identify the molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Benzo(a)heptalen-10(5H)-one, 7-amino-9-(dimethylamino)-6,7-dihydro-1,2,3-trimethoxy-, (S)- include other polycyclic aromatic compounds with amino and methoxy groups. Examples include:
- Benzo(a)pyrene derivatives
- Naphthalene derivatives
- Anthracene derivatives
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to similar compounds
Propiedades
Número CAS |
134595-69-0 |
|---|---|
Fórmula molecular |
C21H26N2O4 |
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
(7S)-7-amino-9-(dimethylamino)-1,2,3-trimethoxy-6,7-dihydro-5H-benzo[a]heptalen-10-one |
InChI |
InChI=1S/C21H26N2O4/c1-23(2)16-11-14-13(7-9-17(16)24)19-12(6-8-15(14)22)10-18(25-3)20(26-4)21(19)27-5/h7,9-11,15H,6,8,22H2,1-5H3/t15-/m0/s1 |
Clave InChI |
RUQXXMUWOBJEQX-HNNXBMFYSA-N |
SMILES isomérico |
CN(C)C1=CC2=C(C=CC1=O)C3=C(C(=C(C=C3CC[C@@H]2N)OC)OC)OC |
SMILES canónico |
CN(C)C1=CC2=C(C=CC1=O)C3=C(C(=C(C=C3CCC2N)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



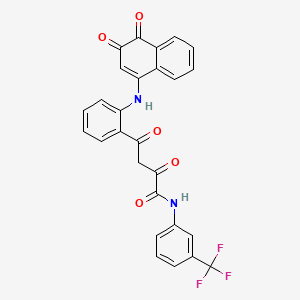

![2-[3-(Dimethylamino)prop-1-ynyl]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol](/img/structure/B12812635.png)
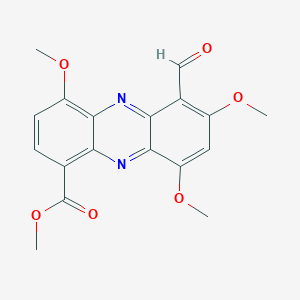

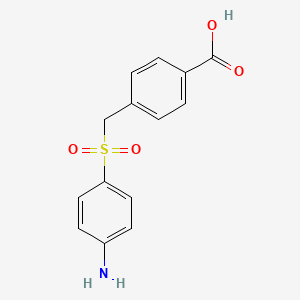

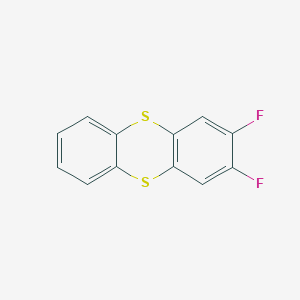
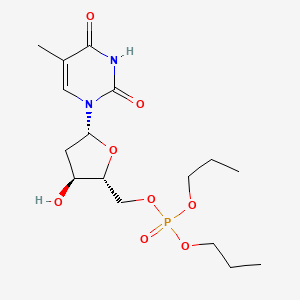
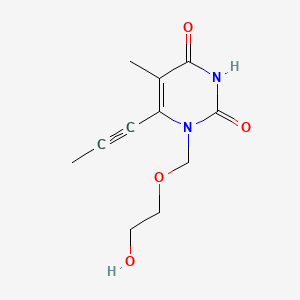

![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([2,2'-bipyridin]-4-yl)propanoic acid](/img/structure/B12812685.png)

